molecular formula C9H7FN2O B8385694 2-Fluoro-4-oxazol-2-ylaniline

2-Fluoro-4-oxazol-2-ylaniline

Cat. No.: B8385694
M. Wt: 178.16 g/mol
InChI Key: PKGMNYXFTUVGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-oxazol-2-ylaniline is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and organic synthesis. Its molecular structure, featuring a fluorinated aniline linked to an oxazole ring, is highly valuable for constructing complex molecules with potential biological activity. The oxazole moiety acts as a bioisostere for amide or ester functionalities, a strategy widely used to improve the metabolic stability, potency, and drug-likeness of lead compounds . This compound is particularly significant in pioneering research for challenging therapeutic areas. Recent scientific literature highlights the application of oxazole-based scaffolds in the design of radical-trapping antioxidants that inhibit ferroptosis, a form of regulated cell death linked to neurodegenerative diseases such as Alzheimer's and Parkinson's . In this context, researchers utilize derivatives like this compound to create small, lipophilic molecules with enhanced blood-brain barrier (BBB) permeability and excellent oral bioavailability, making them promising candidates for central nervous system (CNS) active agents . Beyond neurodegeneration, this aniline derivative is also employed in the synthesis of novel pseudo-peptidic molecules and heterocyclic systems investigated for their anti-cancer properties . Key Research Applications: Ferroptosis Inhibitors: Serves as a core structural element in developing potent inhibitors for researching ferroptosis-driven disease models . CNS Drug Discovery: Used to engineer compounds with optimized properties for crossing the blood-brain barrier, targeting neurodegenerative conditions . Anticancer Agents: Acts as a synthetic intermediate for pseudo-peptide enamides and other heterocycles demonstrating selective cytotoxicity in cancer cell lines . Multitarget-Directed Ligands (MTDLs): Contributes to the synthesis of novel molecular frameworks for multi-target therapies against complex diseases . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

2-fluoro-4-(1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C9H7FN2O/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2

InChI Key

PKGMNYXFTUVGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-oxazol-2-ylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions with methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-oxazol-2-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2-Fluoro-4-oxazol-2-ylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-oxazol-2-ylaniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Oxazole vs. Oxadiazole/Isoxazoline : Oxazole (one O, one N) is less electron-withdrawing than oxadiazole (two N, one O) or isoxazoline (saturated ring with O and N) . This impacts reactivity in cross-coupling or nucleophilic substitution reactions.
  • Substituent Effects : The trifluoromethyl (CF₃) group in isoxazoline derivatives is bulkier and more lipophilic than the single F in this compound, influencing bioavailability.
  • Nitro Group : 4-Fluoro-2-nitroaniline exhibits reduced basicity compared to oxazole-containing analogs due to the nitro group’s strong electron-withdrawing nature.
2.3. Physical and Spectral Properties
Compound Name Melting Point (°C) IR Data (cm⁻¹) LC-MS/Other Data
Compound 8h 104–106 3353–3422 (NH₂ stretch) m/z 302.9 (M+1)
4-Fluoro-2-nitroaniline Not reported Not available CAS 364-71-6, EINECS 206-666-0

Analysis :

  • The NH₂ stretch in Compound 8h’s IR spectrum aligns with primary amine functionality, a feature shared with this compound.
  • LC-MS data for Compound 8h (m/z 302.9) indicates moderate molecular weight, suggesting that this compound may exhibit similar fragmentation patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-oxazol-2-ylaniline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling fluorinated aniline derivatives with oxazole precursors. A common approach is the Suzuki-Miyaura cross-coupling reaction using a fluorophenylboronic acid and a brominated oxazole intermediate under palladium catalysis. Critical intermediates include 4-bromo-2-oxazole and 2-fluoroaniline derivatives. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is essential to achieve yields >70% .
  • Analytical Validation : Progress is monitored via thin-layer chromatography (TLC), and structural confirmation is done using 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the electronic effects of the fluorine substituent influence the reactivity of this compound?

  • Methodological Answer : The fluorine atom’s electron-withdrawing nature alters the electron density of the aromatic ring, affecting nucleophilic/electrophilic substitution patterns. Computational studies (e.g., DFT calculations) can predict regioselectivity in reactions like nitration or halogenation. For example, meta-directing effects of fluorine may dominate over the oxazole’s directing properties .
  • Experimental Validation : Compare reaction outcomes with non-fluorinated analogs (e.g., 4-oxazol-2-ylaniline) to isolate fluorine’s impact .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1 \text{H} NMR splitting) often arise from conformational flexibility or intermolecular interactions. Techniques include:

  • Variable-temperature NMR to assess dynamic effects.
  • X-ray crystallography to confirm solid-state structure (e.g., hydrogen bonding networks, as shown in studies of analogous oxazol-2-yl compounds) .
  • Cross-validate with computational models (e.g., molecular docking or MD simulations) .

Q. How can computational chemistry guide the design of this compound-based inhibitors for biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) by modeling interactions between the fluorine/oxazole motifs and active-site residues.
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data from analogs (e.g., thiazole or pyridine derivatives) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, prioritizing derivatives with optimal solubility and metabolic stability .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Key issues include:

  • Purification : Column chromatography may be impractical at larger scales; switch to recrystallization or continuous-flow systems.
  • Byproduct Management : Optimize stoichiometry of coupling reagents (e.g., Pd catalysts) to minimize metal residues, which can interfere with biological assays .
  • Reproducibility : Document reaction parameters rigorously (e.g., degassing protocols for cross-coupling reactions) and validate via round-robin testing .

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